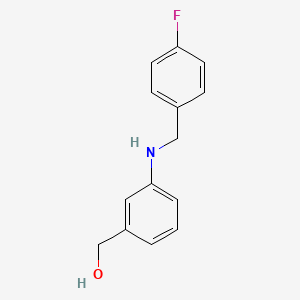

(3-((4-Fluorobenzyl)amino)phenyl)methanol

Description

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

[3-[(4-fluorophenyl)methylamino]phenyl]methanol |

InChI |

InChI=1S/C14H14FNO/c15-13-6-4-11(5-7-13)9-16-14-3-1-2-12(8-14)10-17/h1-8,16-17H,9-10H2 |

InChI Key |

OHVKPEMBAWGFOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)CO |

Origin of Product |

United States |

Contextual Significance of Fluorine in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules has become a powerful and widely adopted strategy in drug discovery and materials science. nih.govtandfonline.com The unique properties of the fluorine atom, being the most electronegative element and having a small van der Waals radius, can profoundly influence the physicochemical and pharmacokinetic properties of a parent compound. tandfonline.comresearchgate.net

In molecular design, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with its biological target. researchgate.net These electronic effects can lead to enhanced binding affinity and potency. nih.govtandfonline.com The unique properties of fluorine have led to its inclusion in a significant number of approved drugs across various therapeutic areas. researchgate.net

Table 1: Key Physicochemical Properties Influenced by Fluorination

| Property | Effect of Fluorine Incorporation | Reference |

| Metabolic Stability | Increased due to blockage of metabolic "soft spots" | mdpi.com |

| Lipophilicity | Modulated, affecting ADME properties | researchgate.netmdpi.com |

| Binding Affinity | Enhanced through altered electronic interactions | nih.govtandfonline.com |

| Acidity/Basicity (pKa) | Modified in neighboring functional groups | researchgate.net |

| Conformation | Influenced due to steric and electronic effects | researchgate.net |

Overview of Benzylamine and Phenylmethanol Derivatives As Synthetic Targets

Both benzylamine (B48309) and phenylmethanol (also known as benzyl (B1604629) alcohol) moieties are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active compounds.

Benzylamine Derivatives: The benzylamine scaffold is a common feature in many pharmaceuticals and agrochemicals. sinocurechem.comchemicalbook.com Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. sinocurechem.com This structural motif is also a key intermediate in the synthesis of more complex heterocyclic compounds. sinocurechem.com The versatility of the benzylamine core allows for extensive functionalization, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. nih.gov For instance, benzylamine derivatives have been investigated as inhibitors of various enzymes and have shown potential in treating neurological disorders and cancer. nih.govnih.gov

Phenylmethanol Derivatives: Phenylmethanol and its derivatives are widely used as intermediates and building blocks in organic synthesis. nih.gov The hydroxyl group of phenylmethanol can be readily transformed into other functional groups, making it a versatile synthon. Phenylmethanol derivatives have been reported to possess diverse biological activities, including antimicrobial and bacteriostatic effects. nih.govresearchgate.net The aromatic ring and the hydroxyl group provide sites for further chemical modification, allowing for the creation of libraries of compounds for biological screening.

The combination of these two scaffolds within a single molecule presents an opportunity to create novel chemical entities with potentially synergistic or unique biological activities.

Rationale for Academic Investigation of 3 4 Fluorobenzyl Amino Phenyl Methanol

Approaches to the (4-Fluorobenzyl)amino Moiety

The formation of the C-N bond between the 3-aminophenylmethanol core and the 4-fluorobenzyl group is a critical step in the synthesis of the target molecule. This can be achieved through several robust methods, each with its own set of advantages regarding efficiency, substrate scope, and reaction conditions.

Reductive Amination Protocols for Fluorinated Benzylamines

Reductive amination is a cornerstone of amine synthesis, offering a reliable method to form carbon-nitrogen bonds. masterorganicchemistry.comgoogle.com This process typically involves the reaction of a carbonyl compound, in this case, 4-fluorobenzaldehyde (B137897), with an amine, such as (3-aminophenyl)methanol. The reaction proceeds via the in situ formation of an imine or iminium ion intermediate, which is then reduced to the target secondary amine. masterorganicchemistry.comharvard.edu

The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com A variety of reducing agents have been developed for this purpose, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comharvard.edu NaBH₃CN is particularly effective under mildly acidic conditions (pH 4-5), where it readily reduces the iminium ion but not the less reactive aldehyde. masterorganicchemistry.com NaBH(OAc)₃ is another mild and selective reagent that has gained popularity as a less toxic alternative to cyanoborohydride-based reagents. masterorganicchemistry.comharvard.edu

The general procedure involves stirring the aldehyde and amine together, sometimes with an acid catalyst or a dehydrating agent to facilitate imine formation, before the addition of the reducing agent. arkat-usa.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features | References |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Can be used, often in the presence of an acid catalyst. arkat-usa.orgredalyc.org | arkat-usa.orgredalyc.org |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls; effective at acidic pH. masterorganicchemistry.comharvard.edu | masterorganicchemistry.comharvard.edu |

Transition-Metal-Catalyzed Amination and Fluorination Reactions

Modern organic synthesis heavily relies on transition-metal catalysis for the construction of C-N bonds, offering powerful alternatives to classical methods. acs.org Reactions such as the Buchwald-Hartwig amination provide a general route for coupling aryl halides or triflates with amines, catalyzed by palladium complexes. While not a direct route to the target molecule from the specified starting materials, this methodology could be conceptually applied by coupling 3-aminophenylmethanol with 4-fluorobenzyl bromide.

Furthermore, transition metals like copper, iron, gold, and zinc have been employed to catalyze three-component coupling reactions (A³ coupling) of anilines, aldehydes, and terminal alkynes to produce various substituted amines and heterocycles. chemrevlett.comresearchgate.net These reactions demonstrate the versatility of transition metals in facilitating complex C-N bond formations. chemrevlett.com For the synthesis of fluorinated benzylamines, these catalytic systems can tolerate a range of functional groups, including the fluoro-substituent. chemrevlett.com

Table 2: Selected Transition-Metal-Catalyzed Amination Strategies

| Reaction Type | Typical Catalyst | Description | References |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complexes with phosphine (B1218219) ligands | Cross-coupling of an aryl halide/triflate with an amine. | masterorganicchemistry.com |

| A³ Coupling | Copper, Iron, Gold, Silver, Zinc salts | Three-component reaction of an aldehyde, an amine, and an alkyne. | chemrevlett.comresearchgate.net |

Mechanochemical Synthesis Techniques for Related Fluorinated Imines and Amines

Mechanochemistry, which involves chemical reactions induced by mechanical force, has emerged as a green and efficient synthetic tool. nih.govmdpi.comresearchgate.net The solvent-free synthesis of imines, the key intermediates in reductive amination, can be achieved with high yields by simply grinding the corresponding aldehyde and amine together, often at room temperature. nih.govmdpi.comresearchgate.net

Studies have shown that a variety of fluorinated imines can be synthesized in good to excellent yields by manually grinding fluorinated benzaldehydes with anilines or benzylamines for a short period (e.g., 15 minutes). nih.govmdpi.com This method is not only environmentally friendly due to the absence of solvents but also highly efficient, with yields often comparable or superior to traditional solution-phase methods. nih.govmdpi.comresearchgate.net The resulting fluorinated imine can then be isolated and subsequently reduced to the desired amine in a separate step. This approach provides a convenient pathway for preparing versatile fluorinated intermediates for the synthesis of fine chemicals and drugs. nih.govdntb.gov.ua

Construction of the Phenylmethanol Scaffold

The phenylmethanol portion of the molecule, characterized by the hydroxymethyl group (-CH₂OH) attached to the benzene (B151609) ring, can be synthesized through various reliable methods, primarily involving the reduction of carbonyl precursors or the functionalization of pre-existing benzyl alcohol derivatives.

Reduction of Carbonyl Precursors to Substituted Phenylmethanols

A common and straightforward strategy to introduce the benzyl alcohol moiety is through the reduction of a corresponding carbonyl compound. The precursor could be a benzaldehyde (B42025), a benzoic acid, or an ester derivative.

For instance, if the synthetic route first establishes the aminobenzyl linkage to form 3-((4-fluorobenzyl)amino)benzaldehyde, this aldehyde can then be selectively reduced to the target phenylmethanol. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for the reduction of aldehydes to primary alcohols and are compatible with many other functional groups.

Table 3: Reduction of Carbonyl Precursors to Benzyl Alcohols

| Carbonyl Precursor | Required Reducing Agent | Product |

|---|---|---|

| Benzaldehyde | Sodium Borohydride (NaBH₄) | Benzyl Alcohol |

Derivatization and Functionalization of Benzyl Alcohol Derivatives

An alternative and highly practical approach involves starting with a commercially available and suitably functionalized benzyl alcohol derivative. nih.govfishersci.cacymitquimica.com In the context of synthesizing (3-((4-Fluorobenzyl)amino)phenyl)methanol, (3-aminophenyl)methanol (also known as 3-aminobenzyl alcohol) is an ideal starting material. nih.govfishersci.caalfachemch.com

This precursor already contains the required phenylmethanol scaffold. The synthesis is then simplified to the formation of the C-N bond at the amino group, as detailed in section 2.1. (3-Aminophenyl)methanol is a versatile building block used in the synthesis of various compounds, including inhibitors for enzymes like dynamin GTPase. fishersci.ca Its crystal structure reveals a network of intermolecular hydrogen bonds involving both the amino and hydroxyl groups. nih.gov This pre-existing scaffold approach is often more efficient as it reduces the number of synthetic steps required to reach the final target.

Convergent and Divergent Synthetic Routes towards (3-((4-Fluorobenzyl)amino)phenyl)methanol

A convergent synthesis strategy for (3-((4-Fluorobenzyl)amino)phenyl)methanol would involve the coupling of two key fragments that together form the final product. A logical convergent approach is the reductive amination of 3-hydroxybenzaldehyde (B18108) with 4-fluorobenzylamine. In this one-pot reaction, the aldehyde and amine condense to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is efficient as it brings together two readily available starting materials late in the synthetic sequence.

Conversely, a divergent strategy would begin with a common intermediate that could be modified to produce a library of related compounds, including the target molecule. For instance, starting with 3-aminobenzyl alcohol, one could perform various N-alkylation reactions with different substituted benzyl halides. This would allow for the synthesis of a range of N-substituted (3-aminophenyl)methanol derivatives from a single precursor.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While no specific MCR for the direct synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol is prominently documented, analogous structures can be generated using established MCRs.

The Passerini reaction , for example, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govnih.govnih.gov By selecting appropriate starting materials, such as a protected 3-formylphenylboronic acid, an isocyanide, and a carboxylic acid, a complex intermediate could be formed which, after subsequent functional group manipulations, could lead to the desired amino alcohol framework.

Another powerful MCR is the Ugi reaction , a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.govnih.govmdpi.comfrontiersin.orgbeilstein-journals.org This reaction is highly versatile and can be used to generate a vast library of compounds. For a related synthesis, one could envision reacting 3-hydroxybenzaldehyde, 4-fluoroaniline, a carboxylic acid, and an isocyanide, followed by reduction of the resulting amide to achieve the target structure.

The following table summarizes the key features of these multi-component reactions in the context of synthesizing complex amino alcohol derivatives.

| Reaction | Components | Product Type | Potential Application for Related Syntheses |

| Passerini | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Synthesis of functionalized precursors to amino alcohols. |

| Ugi | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Creation of complex scaffolds that can be reduced to amino alcohols. |

The synthesis of chiral amino alcohols is of significant interest in medicinal chemistry. nih.gov The structure of (3-((4-Fluorobenzyl)amino)phenyl)methanol contains a potential stereocenter at the carbon atom bearing the hydroxyl group. Achieving stereochemical control in the synthesis of such compounds can be accomplished through several methods.

One common approach is the asymmetric reduction of a prochiral ketone . If the synthesis proceeds through an intermediate such as 3-((4-fluorobenzyl)amino)benzaldehyde, this can be converted to the corresponding ketone, which can then be reduced enantioselectively using chiral catalysts or reagents. rsc.orgrsc.orgresearchgate.net Organocatalysts, including those based on oxazaborolidines, have proven effective in the asymmetric reduction of prochiral ketones. rsc.org

Alternatively, chiral catalysts can be employed in the reductive amination process itself. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, when combined with chiral ligands, can facilitate the asymmetric hydrogenation of the intermediate imine, leading to an enantiomerically enriched product. nih.gov The use of chiral amino alcohol-derived ligands has also been explored for enantioselective additions to aldehydes. rsc.orgpolyu.edu.hk

Biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce ketones to chiral alcohols with high enantioselectivity. researchgate.net

The table below outlines some strategies for achieving stereochemical control.

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone intermediate. | Chiral borane (B79455) reagents (e.g., CBS catalyst), chiral organocatalysts. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of the intermediate imine using a chiral catalyst. | Chiral phosphine ligands with Rh, Ru, or Ir catalysts. |

| Biocatalysis | Use of enzymes to perform stereoselective reductions. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs). |

Sustainable and Green Chemistry Aspects in Compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. mdpi.com For the synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol, several green approaches can be considered.

Conducting reactions without the use of volatile organic solvents is a key aspect of green chemistry. Solvent-free reductive amination has been shown to be an effective method for the synthesis of N-substituted benzylamines. nih.govresearchgate.net These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, in a technique known as ball milling . rsc.orgnih.govdiva-portal.orgrsc.orgsoton.ac.uk This mechanochemical approach can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Microwave-assisted synthesis is another green technique that can accelerate reactions and often allows for solvent-free conditions or the use of greener solvents like water or ethanol. nih.govmdpi.comnih.govrsc.orgnih.govnanobioletters.commdpi.com The direct heating of reactants by microwave irradiation can lead to rapid and efficient synthesis of N-heterocycles and other organic molecules.

The use of catalysts is central to green chemistry as they can increase reaction efficiency and selectivity, often under milder conditions. For the synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol via reductive amination, a variety of catalytic systems can be employed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. nih.govrsc.orgchemrxiv.orgacs.org Catalysts such as platinum or rhodium on carbon (Pt/C, Rh/C) are effective for the hydrogenation step in reductive amination. mdpi.com The use of magnetic nanoparticles as catalyst supports further simplifies the recovery process. nih.govnih.gov

Recent research has also focused on the development of nanocatalysts , which offer high surface area-to-volume ratios and can exhibit enhanced catalytic activity. nih.govmdpi.com Phyto-nanocatalysts, synthesized using plant extracts, represent an even greener approach to catalyst preparation. mdpi.com

The following table provides a comparison of different green chemistry approaches applicable to the synthesis of the target compound.

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using ball milling or microwave irradiation. | Reduced solvent waste, potentially faster reaction times, simplified workup. rsc.orgdiva-portal.org |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture directly. | Rapid heating, shorter reaction times, often improved yields. nih.govmdpi.com |

| Heterogeneous Catalysis | Use of a solid-phase catalyst that is easily separated from the reaction mixture. | Catalyst recyclability, simplified product purification, reduced waste. acs.org |

| Nanocatalysis | Employment of catalysts in the nanometer size range for enhanced activity. | High catalytic efficiency, potential for unique reactivity and selectivity. nih.govnih.gov |

Reactions at the Secondary Amine Center

The secondary amine, an N-benzylaniline derivative, serves as a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the two attached aromatic rings.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom allows for facile reaction with electrophiles, leading to the formation of tertiary amines and amides.

N-Alkylation: The secondary amine can be converted to a tertiary amine through N-alkylation. This is typically achieved by reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base. The base neutralizes the hydrogen halide formed during the reaction, driving it to completion. The use of a base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. researchgate.net Alternatively, catalytic methods using alcohols as alkylating agents in the presence of specific iridium or ruthenium catalysts offer a greener approach. nih.gov

N-Acylation: Acylation of the secondary amine leads to the formation of a stable tertiary amide. This transformation is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl or carboxylic acid byproduct. researchgate.net Benzotriazole-mediated acylation has also been demonstrated as an efficient method, which can proceed in environmentally benign solvents like water. nih.gov

| Reaction Type | Reagent(s) | Product Class |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaHCO₃) | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Tertiary Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O), Base | Tertiary Amide |

Formation of Imines and Other Nitrogen-Containing Functional Groups

While primary amines react with aldehydes and ketones to form imines, secondary amines like (3-((4-Fluorobenzyl)amino)phenyl)methanol react to form iminium ions. masterorganicchemistry.comchemistrysteps.com

Iminium Ion Formation: In the presence of an acid catalyst, the secondary amine will undergo a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate, a carbinolamine, is then protonated on the oxygen, which is subsequently eliminated as a water molecule. jove.com This dehydration step results in the formation of a resonance-stabilized cation known as an iminium ion. chemistrysteps.com Unlike the reaction with primary amines, there is no proton on the nitrogen to eliminate to form a neutral imine. chemistrysteps.com

Formation of Sulfonamides: The secondary amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, in a reaction analogous to the Hinsberg test. byjus.comwikipedia.org The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. unacademy.com This reaction, typically carried out in the presence of an aqueous alkali like NaOH or KOH, produces a stable N,N-disubstituted sulfonamide. chemistrylearner.com Unlike the sulfonamides derived from primary amines, the product from a secondary amine has no acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali. cgchemistrysolutions.co.in

| Reagent(s) | Intermediate/Product Class | Key Features |

| Aldehyde or Ketone, Acid Catalyst | Iminium Ion | Cationic species formed via dehydration of a carbinolamine intermediate. jove.com |

| Benzenesulfonyl Chloride, Aqueous Base | N,N-Disubstituted Sulfonamide | Stable, neutral amide of a sulfonic acid; insoluble in aqueous base. wikipedia.org |

Transformations of the Primary Alcohol Functionality

The primary benzylic alcohol group is susceptible to a variety of transformations, including oxidation, substitution, and elimination, without affecting the secondary amine under appropriate conditions.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester through nucleophilic substitution or condensation reactions.

Etherification: The formation of a benzyl ether can be accomplished under various conditions. For example, chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org Alternatively, the classical Williamson ether synthesis can be employed, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: The most common method for converting an alcohol to an ester is the Fischer-Speier esterification. organic-chemistry.org This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.com The reaction is an equilibrium process, and it is typically driven toward the product by using an excess of the alcohol or by removing the water that is formed as a byproduct. athabascau.cabyjus.commasterorganicchemistry.com

| Reaction Type | Reagent(s) | Product Class |

| Etherification | Alcohol (R'-OH), Acid Catalyst | Benzyl Ether |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Benzyl Ether |

| Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst | Benzyl Ester |

Deoxygenation and Reduction Pathways

The primary alcohol functionality can be completely removed and reduced to a methyl group through a process known as hydrodeoxygenation (HDO). This reaction is valuable for selectively removing hydroxyl groups while preserving other functionalities.

Hydrodeoxygenation (HDO): This transformation involves the cleavage of the C–OH bond and its replacement with a C–H bond. Catalytic HDO is an effective method for aromatic alcohols. nih.gov The reaction is typically carried out under a hydrogen (H₂) atmosphere using a heterogeneous catalyst, such as cobalt nanoparticles supported on a porous carbon-nitrogen material (Co@CN). nih.gov These conditions have been shown to be highly chemoselective, cleaving the benzylic C–OH bond without reducing the aromatic rings. nih.gov The resulting product from the deoxygenation of (3-((4-fluorobenzyl)amino)phenyl)methanol would be 3-((4-fluorobenzyl)amino)toluene.

| Reaction Type | Reagent(s) | Product |

| Hydrodeoxygenation | H₂, Catalyst (e.g., Co@CN) | 3-((4-Fluorobenzyl)amino)toluene |

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

The presence of two distinct aromatic rings suggests that functionalization could be directed to either ring, with the regioselectivity influenced by the existing substituents.

Regioselective Substitutions on the (4-Fluorobenzyl)amino Phenyl Ring

This ring contains a secondary amine, a powerful activating group, and an ortho/para-directing substituent for electrophilic aromatic substitution. The positions ortho and para to the amino group would be expected to be the most nucleophilic and therefore most reactive towards electrophiles. However, the bulky 4-fluorobenzyl group might sterically hinder the ortho positions, potentially favoring substitution at the para position.

Conversely, the fluorine atom on the benzyl group is a deactivating substituent, making this ring less susceptible to electrophilic attack compared to the aminophenyl ring. Nucleophilic aromatic substitution on this ring would be unlikely under standard conditions due to the strong C-F bond and the presence of other, more reactive sites in the molecule.

Regioselective Substitutions on the Phenylmethanol Ring

The phenylmethanol ring contains a hydroxylmethyl group and the (4-fluorobenzyl)amino group. The hydroxylmethyl group is a weak activating, ortho/para-directing group. The amino group, being a strong activator, would dominate the directing effects. Therefore, electrophilic substitution would be strongly directed to the positions ortho and para to the amino group. Given that the hydroxymethyl group is at the meta position relative to the amino group, the most likely positions for electrophilic attack would be ortho and para to the amino substituent.

Investigations into Rearrangement Reactions and Cyclization Pathways

The structure of (3-((4-Fluorobenzyl)amino)phenyl)methanol offers possibilities for intramolecular reactions, although no such reactions have been reported.

Potential rearrangement reactions are not immediately obvious from the structure under typical conditions. Acid-catalyzed rearrangements involving the benzylic alcohol are conceivable, but would likely require harsh conditions and could lead to a complex mixture of products.

Intramolecular cyclization could potentially occur. For instance, under oxidative conditions, cyclization involving the secondary amine and the phenylmethanol ring could theoretically lead to the formation of a heterocyclic system. Another possibility could be an intramolecular Friedel-Crafts-type reaction, where the phenylmethanol is activated and cyclizes onto the other aromatic ring, though this would likely require specific catalysts and conditions that have not been described for this molecule.

Without experimental data, any discussion of reaction conditions, yields, or specific products remains purely hypothetical.

Computational and Theoretical Studies on 3 4 Fluorobenzyl Amino Phenyl Methanol

Electronic Structure and Molecular Orbital Analysis

Computational analysis of the electronic structure of a molecule provides profound insights into its reactivity, stability, and various other chemical properties. Methods such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are pivotal in this regard.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation.

NBO analysis can quantify the delocalization of electron density through the second-order perturbation theory analysis of the Fock matrix. This reveals hyperconjugative interactions, such as the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding molecular stability and the nature of chemical bonds. For (3-((4-Fluorobenzyl)amino)phenyl)methanol, NBO analysis would elucidate the nature of the C-N, C-O, and C-F bonds, as well as the interactions between the phenyl rings and the substituent groups.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis (Note: This table provides a hypothetical example of NBO data and does not represent actual calculated values for (3-((4-Fluorobenzyl)amino)phenyl)methanol.)

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-H) | 2.5 |

| σ(C-C)ring | σ(C-C)ring | 5.0 |

| LP(2) O | σ*(C-H) | 1.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. wolfram.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive electrostatic potential, which are prone to nucleophilic attack. Green indicates regions of neutral potential. researchgate.net For (3-((4-Fluorobenzyl)amino)phenyl)methanol, the MEP map would likely show negative potential around the oxygen, nitrogen, and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. arxiv.orgchimia.chcore.ac.ukarxiv.org By comparing the calculated vibrational frequencies with the experimental spectrum, a detailed assignment of the vibrational modes to specific bonds and functional groups can be made. nih.gov

A study on the structurally similar compound, 3-aminobenzyl alcohol, demonstrated the utility of this approach. The experimental FT-IR and FT-Raman spectra were recorded, and the vibrational frequencies were calculated using the B3LYP/6-311+G(d,p) level of theory. The calculated frequencies were scaled to correct for anharmonicity and showed good agreement with the experimental values, allowing for a detailed interpretation of the vibrational modes. nih.gov A similar computational approach for (3-((4-Fluorobenzyl)amino)phenyl)methanol would enable a comprehensive assignment of its IR and Raman spectra.

Table 3: Selected Vibrational Frequencies for 3-Aminobenzyl Alcohol (Data sourced from a combined experimental and theoretical study to illustrate the correlation between calculated and observed values.) nih.gov

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) | Assignment |

|---|---|---|---|

| O-H stretch | 3385 | 3388 | Stretching vibration of the hydroxyl group |

| N-H symmetric stretch | 3325 | 3328 | Symmetric stretching of the amino group |

| C-H stretch (aromatic) | 3055 | 3058 | Stretching of C-H bonds in the phenyl ring |

| C-N stretch | 1290 | 1292 | Stretching of the carbon-nitrogen bond |

| C-O stretch | 1030 | 1033 | Stretching of the carbon-oxygen bond |

UV-Visible Absorption Spectra Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic structure of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands, respectively. researchgate.netnih.gov For a molecule like (3-((4-Fluorobenzyl)amino)phenyl)methanol, the UV-Vis spectrum is expected to be characterized by electronic transitions involving the π-systems of the two aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms.

Theoretical calculations for aromatic imines and related compounds have shown that the main absorption bands typically arise from π → π* and n → π* transitions. nih.govrsc.org The highest occupied molecular orbital (HOMO) is often localized on the electron-rich aminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic systems. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the long-wavelength absorption maximum. nih.gov

While specific TD-DFT calculations for (3-((4-Fluorobenzyl)amino)phenyl)methanol are not available in the literature, data from analogous aromatic compounds provide insight into the expected spectral properties. For instance, studies on various aromatic amines and benzaldehyde (B42025) derivatives show strong absorptions in the UV region. mdpi.com The electronic transitions are often characterized by intramolecular charge transfer from the donor part of the molecule (the amino group) to the acceptor part (the aromatic rings). rsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), is crucial for accurate predictions, as solute-solvent interactions can significantly shift the absorption maxima. nih.govbeilstein-journals.org

Table 1: Representative TD-DFT Predicted UV-Vis Data for Analogous Aromatic Systems This table presents typical data for similar aromatic compounds to illustrate the expected values for (3-((4-Fluorobenzyl)amino)phenyl)methanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 350 | 0.45 | HOMO -> LUMO | π -> π |

| 295 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 270 | 0.05 | HOMO -> LUMO+1 | n -> π* |

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. acs.org This allows for the calculation of activation energies, which are critical for understanding reaction rates and pathways. asianpubs.org For a molecule like (3-((4-Fluorobenzyl)amino)phenyl)methanol, these methods can be applied to study its formation, for example, from 3-aminobenzyl alcohol and 4-fluorobenzaldehyde (B137897), or its subsequent reactions.

The formation of an amino(phenyl)methanol derivative typically involves the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde. acs.org Computational studies on similar amine-aldehyde condensations have detailed the formation of a carbinolamine intermediate through a transition state. acs.orgresearchgate.net These calculations reveal the geometric changes and energy barriers associated with each step of the reaction.

A key technique for exploring reaction mechanisms is the Potential Energy Surface (PES) scan, also known as a coordinate driving or relaxed scan. uni-muenchen.deq-chem.com In this procedure, a specific geometric coordinate, such as a bond distance or angle that is critical to the reaction, is systematically varied in steps. readthedocs.iovisualizeorgchem.com At each step, this coordinate is held fixed while the rest of the molecular geometry is optimized to find the lowest energy structure. q-chem.com Plotting the energy at each step reveals a profile of the reaction pathway, where energy maxima correspond to potential transition state structures. uni-muenchen.de

For the formation of an amino(phenyl)methanol, a PES scan could be performed by varying the distance between the amine nitrogen and the aldehyde carbonyl carbon. researchgate.net The scan would begin with the reactants far apart, show an energy increase as they approach, peak at the transition state for C-N bond formation, and then decrease to a minimum corresponding to the amino(phenyl)methanol product. researchgate.net Once an approximate transition state structure is located from the PES scan, more sophisticated algorithms can be used to optimize its exact geometry. uni-muenchen.de A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. asianpubs.org

Table 2: Illustrative PES Scan Data for a Model Amine-Aldehyde Reaction This table provides conceptual data illustrating the energy profile along a reaction coordinate for the formation of a C-N bond.

| Step | Reaction Coordinate (C-N distance, Å) | Relative Energy (kcal/mol) |

| 1 | 3.0 | 0.0 (Reactants) |

| 5 | 2.5 | 3.2 |

| 10 | 2.0 | 11.5 (Approx. TS) |

| 15 | 1.7 | 5.4 |

| 20 | 1.5 | -8.0 (Product) |

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. researchgate.net Quantum chemical calculations can account for these effects using various solvent models. beilstein-journals.org Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods that represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure.

Solvation can preferentially stabilize charged or polar species, such as transition states, thereby lowering the activation energy and accelerating the reaction compared to the gas phase. researchgate.net For instance, in the formation of (3-((4-Fluorobenzyl)amino)phenyl)methanol, the transition state is likely more polar than the reactants. A polar solvent would stabilize this transition state, leading to a lower calculated activation barrier. researchgate.net Computational studies on the oxidation of benzyl (B1604629) alcohol and related reactions have shown that the choice of solvent can influence reaction pathways and product selectivity. mdpi.comresearchgate.net Modeling these solvent effects is therefore critical for obtaining theoretical results that are comparable to experimental observations. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) and the non-covalent interactions of a molecule dictate its physical properties and its behavior in a biological or material context. nih.gov Computational methods are used to perform conformational analyses and to characterize the nature and strength of intermolecular interactions.

Table 3: Expected Intermolecular Interactions for (3-((4-Fluorobenzyl)amino)phenyl)methanol This table summarizes the types of non-covalent interactions that are likely to be important for the title compound, based on studies of analogous functional groups.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H, O-H | N, O | 3 - 10 |

| C-H···F Interaction | C-H | F | 0.5 - 2.0 |

| C-H···π Interaction | C-H | Phenyl Ring | 0.5 - 2.5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 |

Advanced Analytical Techniques for Characterization of 3 4 Fluorobenzyl Amino Phenyl Methanol

High-Resolution Spectroscopic Characterization

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like (3-((4-Fluorobenzyl)amino)phenyl)methanol. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule.

For instance, a ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, such as those on the aromatic rings and the methylene (B1212753) groups. An HSQC experiment would link each proton to its directly attached carbon atom. The long-range correlations observed in an HMBC spectrum are instrumental in connecting the distinct structural fragments: the 4-fluorobenzyl group, the aminophenyl moiety, and the methanol (B129727) substituent. For example, a correlation between the benzylic protons and the carbon atoms of the aminophenyl ring would confirm the N-benzylation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-((4-Fluorobenzyl)amino)phenyl)methanol in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 148.5 |

| C2 | 6.8 - 7.0 | 114.0 |

| C3 | - | 141.0 |

| C4 | 6.7 - 6.9 | 113.5 |

| C5 | 7.1 - 7.3 | 129.5 |

| C6 | 6.6 - 6.8 | 118.0 |

| CH₂ (benzyl) | 4.3 - 4.5 | 48.0 |

| CH₂OH | 4.6 - 4.8 | 65.0 |

| C1' | - | 135.0 |

| C2'/C6' | 7.2 - 7.4 | 129.0 (d, J=8.1 Hz) |

| C3'/C5' | 6.9 - 7.1 | 115.5 (d, J=21.3 Hz) |

| C4' | - | 162.0 (d, J=245.0 Hz) |

| NH | 4.0 - 4.2 (broad) | - |

| OH | 1.8 - 2.2 (broad) | - |

Note: These are predicted values based on structurally similar compounds and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of (3-((4-Fluorobenzyl)amino)phenyl)methanol, which in turn allows for the calculation of its elemental composition with high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically used. The experimentally determined monoisotopic mass should be in close agreement with the theoretically calculated mass, providing strong evidence for the molecular formula C₁₄H₁₄FNO.

Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectrum can further corroborate the proposed structure. Key fragment ions would be expected from the cleavage of the benzylic C-N bond, leading to the formation of the 4-fluorobenzyl cation (m/z 109) and the 3-(aminomethyl)phenylmethanol radical cation (m/z 122).

Table 2: Expected HRMS Data for (3-((4-Fluorobenzyl)amino)phenyl)methanol

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 232.1132 | Within 5 ppm error |

| [M+Na]⁺ | 254.0951 | Within 5 ppm error |

| C₇H₆F⁺ | 109.0448 | - |

| C₇H₈NO⁺ | 122.0600 | - |

Note: Observed m/z values would be determined experimentally.

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. The vibrational spectra of (3-((4-Fluorobenzyl)amino)phenyl)methanol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H and N-H stretching vibrations. The C-H stretching vibrations of the aromatic rings and the methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration would be observed in the range of 1150-1250 cm⁻¹. The C-O stretching of the primary alcohol would be visible around 1000-1050 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic backbone. A combined analysis of both IR and Raman spectra allows for a more complete vibrational assignment.

Table 3: Key IR and Raman Vibrational Frequencies for (3-((4-Fluorobenzyl)amino)phenyl)methanol

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-F Stretch | 1150-1250 | Medium |

| C-O Stretch | 1000-1050 | Weak |

Note: These are expected frequency ranges and relative intensities.

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like (3-((4-Fluorobenzyl)amino)phenyl)methanol. A reversed-phase HPLC method, typically employing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be suitable. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area detected by a UV detector, usually at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

This technique can also be used to resolve and quantify any potential positional isomers that may have formed during the synthesis, for example, the 2- or 4-((4-fluorobenzyl)amino)phenyl)methanol isomers.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is a typical starting method and would require optimization.

Due to the relatively low volatility of (3-((4-Fluorobenzyl)amino)phenyl)methanol, direct analysis by Gas Chromatography (GC) is challenging. However, GC-MS can be a powerful tool for the analysis of volatile derivatives of the compound. Derivatization of the polar -OH and -NH groups, for instance, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would increase the volatility and thermal stability of the analyte.

The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives can then be readily analyzed by GC-MS. This technique is particularly useful for identifying and quantifying trace impurities that might be more amenable to GC separation after derivatization. The mass spectra of the derivatives would show characteristic fragments, including the molecular ion and fragments corresponding to the loss of the silyl (B83357) groups, which can aid in the confirmation of the structure of both the main component and any impurities.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-((4-Fluorobenzyl)amino)phenyl)methanol |

| 4-Fluorobenzyl cation |

| 3-(Aminomethyl)phenylmethanol radical cation |

| 2-((4-Fluorobenzyl)amino)phenyl)methanol |

| 4-((4-Fluorobenzyl)amino)phenyl)methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique indispensable for monitoring the progress of organic reactions, assessing compound purity, and determining optimal conditions for purification by column chromatography. ualberta.calibretexts.orgsilicycle.com For the synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol, TLC is a crucial tool.

The primary application of TLC is to monitor the conversion of starting materials (e.g., 3-aminobenzyl alcohol and 4-fluorobenzyl halide) into the desired product. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The separation of spots corresponding to reactants, intermediates, and the final product allows for a qualitative assessment of the reaction's progression. ualberta.ca A successful reaction is indicated by the consumption of the starting material spots and the appearance of a new spot corresponding to the product.

Purity assessment is another key application. A purified sample of (3-((4-Fluorobenzyl)amino)phenyl)methanol should ideally appear as a single spot on the TLC plate. libretexts.org The presence of multiple spots would indicate impurities.

The behavior of a compound in TLC is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the stationary phase (typically silica (B1680970) gel), the mobile phase (a solvent or solvent mixture), and the chemical structure of the analyte. Due to the presence of an amine and a hydroxyl group, (3-((4-Fluorobenzyl)amino)phenyl)methanol is a polar compound and is expected to have a moderate Rf value in a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes. The polarity of the solvent system is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7, for effective separation. ualberta.ca

Visualization of the spots on the TLC plate is commonly achieved using a UV lamp, as the aromatic rings in the molecule absorb UV light at 254 nm, appearing as dark spots on a fluorescent background. ictsl.net Specific chemical stains, such as ninhydrin (B49086) (for the secondary amine) or potassium permanganate, can also be used for visualization.

| Compound | Hypothetical Rf Value | Mobile Phase System | Detection Method |

|---|---|---|---|

| 3-Aminobenzyl alcohol (Starting Material) | 0.25 | Ethyl Acetate/Hexane (1:1) | UV Light (254 nm) |

| 4-Fluorobenzyl bromide (Starting Material) | 0.80 | ||

| (3-((4-Fluorobenzyl)amino)phenyl)methanol (Product) | 0.55 |

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides definitive proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For (3-((4-Fluorobenzyl)amino)phenyl)methanol, obtaining a single crystal suitable for XRD analysis would confirm its molecular connectivity and stereochemistry unequivocally.

The analysis would also reveal detailed information about the molecule's conformation in the solid state, such as the dihedral angles between the two phenyl rings. Furthermore, XRD elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds. researchgate.netresearchgate.net In the case of (3-((4-Fluorobenzyl)amino)phenyl)methanol, hydrogen bonding is expected involving the hydroxyl (-OH) group and the secondary amine (-NH-) group, which would significantly influence the crystal packing and physical properties of the solid. nih.gov

The result of an XRD experiment is a set of crystallographic data that includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. nih.govst-andrews.ac.uk While specific experimental data for (3-((4-Fluorobenzyl)amino)phenyl)methanol is not available, the table below presents the typical parameters that would be determined from such an analysis.

| Parameter | Illustrative Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C14H14FNO | Elemental composition of the molecule |

| Formula Weight | 231.27 g/mol | Molecular mass |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell |

| Space Group | P21/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 95° | Size and angles of the repeating crystal unit |

| Volume (V) | 1215 Å3 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Calculated Density | 1.26 g/cm3 | Density of the crystalline material |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the solid-state properties of compounds like (3-((4-Fluorobenzyl)amino)phenyl)methanol.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For a pure crystalline compound, DSC analysis shows a sharp endothermic peak corresponding to its melting point (Tₘ). The temperature at the peak of this endotherm is taken as the melting point, a key indicator of purity. researchgate.net A broad melting peak would suggest the presence of impurities. DSC can also be used to detect other thermal events, such as polymorphic phase transitions, crystallization, and glass transitions. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. acs.org This technique is used to assess the thermal stability of a compound. The TGA curve provides information on decomposition temperatures, the presence of residual solvents or water, and the composition of multi-component systems. For (3-((4-Fluorobenzyl)amino)phenyl)methanol, a TGA experiment would show a stable baseline until the onset of thermal decomposition (Tₒₙₛₑₜ), at which point a significant loss of mass would be observed. This provides a quantitative measure of the compound's stability at elevated temperatures.

| Technique | Parameter | Illustrative Finding | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tm) | Sharp endotherm at 115 °C | Indicates the melting temperature of a pure crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Energy required to melt the sample. | |

| TGA | Decomposition Onset (Tonset) | 250 °C | Temperature at which significant thermal degradation begins. |

| Mass Loss | ~100% in a single step | Suggests the compound decomposes completely without forming stable intermediates in that temperature range. |

Elemental Analysis and Quantitative Methods

Elemental analysis is a fundamental quantitative method used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For a newly synthesized compound like (3-((4-Fluorobenzyl)amino)phenyl)methanol, elemental analysis serves as a crucial check of purity and confirms that the empirical formula matches the theoretical formula (C₁₄H₁₄FNO).

The technique typically involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of C, H, and N in the original sample. The percentage of fluorine is determined using specialized methods, often involving combustion followed by ion-selective electrode analysis or ion chromatography, as fluorine requires specific conditions for accurate measurement. nist.govnih.gov The oxygen percentage is usually determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass % | Found Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 72.71% | 72.65% |

| Hydrogen (H) | 6.10% | 6.15% |

| Fluorine (F) | 8.22% | 8.17% |

| Nitrogen (N) | 6.06% | 6.01% |

| Oxygen (O) | 6.92% | (by difference) |

Broader Academic Implications and Future Research Directions

Utilization as Versatile Synthetic Intermediates and Building Blocks

The bifunctional nature of (3-((4-Fluorobenzyl)amino)phenyl)methanol, possessing both a secondary amine and a primary alcohol, positions it as a valuable building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective transformations to construct more complex molecular architectures.

One promising avenue is its use in the synthesis of heterocyclic compounds. The amino alcohol motif is a key precursor for various nitrogen- and oxygen-containing heterocycles. For instance, derivatives of (2-aminophenyl)methanol are known to participate in acceptorless dehydrogenative coupling (ADC) reactions with amides or nitriles to form quinazolines, a class of compounds with significant pharmacological activity. nih.gov Similarly, the reaction of o-phenylenediamines with aldehydes is a well-established method for synthesizing benzimidazoles. nih.gov The structure of (3-((4-Fluorobenzyl)amino)phenyl)methanol is analogous to these precursors, suggesting its potential to be a key starting material for novel, fluorinated quinazoline (B50416) and benzimidazole (B57391) derivatives. The synthesis of such compounds could be achieved through transition-metal-catalyzed reactions or other modern synthetic methodologies. nih.govorganic-chemistry.org

Furthermore, this compound can serve as an intermediate in the synthesis of pharmaceutical agents. The fluorobenzyl group is a common feature in many bioactive molecules, and the phenylmethanol portion can be readily modified or incorporated into larger drug scaffolds.

Table 1: Potential Heterocyclic Scaffolds from (3-((4-Fluorobenzyl)amino)phenyl)methanol

| Heterocyclic System | Potential Synthetic Route | Key Precursor Analogy |

|---|---|---|

| Quinazolines | Dehydrogenative coupling with amides/nitriles | (2-Aminophenyl)methanols |

| Benzimidazoles | Condensation with aldehydes or carboxylic acids | o-Phenylenediamines |

Exploration in Materials Science and Polymer Chemistry

The presence of reactive amine and hydroxyl groups makes (3-((4-Fluorobenzyl)amino)phenyl)methanol a candidate for the development of novel polymers. It can potentially act as a monomer in step-growth polymerization to produce fluorinated polyamides, polyurethanes, or polyesters. The incorporation of fluorine into polymer backbones is known to impart desirable properties such as high thermal stability, chemical resistance, low surface energy, and specific dielectric properties. mdpi.com

For example, fluorinated polyamides, often synthesized from fluorinated diamines and dicarboxylic acids, exhibit enhanced solubility and thermal stability. scispace.com Similarly, fluorinated polyurethanes, which can be prepared from fluorinated diols or diamines, often show improved performance in a wide range of temperatures. nih.gov Given that (3-((4-Fluorobenzyl)amino)phenyl)methanol contains both an amine and an alcohol, it could be used to create hybrid polymer structures or as a chain extender/modifier to tailor the properties of existing polymers.

Future research could focus on the synthesis and characterization of polymers derived from this monomer, evaluating their thermal, mechanical, and surface properties. The unique combination of the flexible benzylamine (B48309) linker and the rigid phenyl group could lead to materials with interesting morphological and performance characteristics.

Development of Chemical Probes for Fundamental Chemical Research

The field of chemical biology relies heavily on molecular probes to investigate biological processes. The structure of (3-((4-Fluorobenzyl)amino)phenyl)methanol contains elements that are conducive to the design of such probes. The fluorine atom, in particular, can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for studying molecular interactions and conformational changes, as the fluorine nucleus has a high gyromagnetic ratio and there is no background signal in biological systems. pharmaffiliates.comsigmaaldrich.com

By incorporating this molecule into a larger bioactive scaffold, the 4-fluorobenzyl group could act as a ¹⁹F NMR tag to monitor binding events with proteins or other biomolecules. Furthermore, fluorinated aromatic compounds can exhibit interesting photophysical properties, including fluorescence. The electronic nature of the fluorinated ring system could be exploited to develop fluorescent probes whose emission is sensitive to the local environment, such as polarity or viscosity. Such probes, often referred to as fluorescent molecular rotors, are valuable for imaging and analyzing biological macromolecules and their surrounding microenvironment. rsc.org

Future work in this area could involve the synthesis of derivatives of (3-((4-Fluorobenzyl)amino)phenyl)methanol that are functionalized with specific binding motifs or reactive groups, followed by the evaluation of their spectroscopic properties and their utility as chemical probes in biological systems.

Structure-Property Relationships in Fluorinated Benzylamines and Phenylmethanols (Theoretical and Synthetic Perspectives)

The introduction of fluorine into organic molecules can have profound effects on their physicochemical properties, including conformation, acidity/basicity (pKa), lipophilicity, and metabolic stability. Understanding these effects is crucial for rational drug design and materials development. The compound (3-((4-Fluorobenzyl)amino)phenyl)methanol serves as an excellent model system for studying the interplay of these effects.

Theoretical studies, such as conformational analysis, can provide insights into the preferred spatial arrangement of the molecule. For benzylamine derivatives, the position of fluorine substitution significantly alters the conformational preferences of the amino group relative to the phenyl ring. This, in turn, can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition and binding affinity.

Spectroscopic techniques, combined with quantum theoretical calculations, can be employed to experimentally determine the conformational behaviors of fluorinated benzylamines. These studies can reveal how fluorination affects molecular structures, conformational equilibria, and internal dynamics. The electron-withdrawing nature of fluorine can also impact the electronic properties of the aromatic rings, which can be probed by various spectroscopic methods.

A systematic study of derivatives of (3-((4-Fluorobenzyl)amino)phenyl)methanol, with variations in the substitution pattern, would provide valuable data for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR). This knowledge would be highly beneficial for the future design of molecules with tailored properties for specific applications.

Table 2: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| pKa | Generally lowers the pKa of nearby basic groups. | The high electronegativity of fluorine withdraws electron density. |

| Lipophilicity (logP) | Can increase or decrease depending on the molecular context. | Complex interplay of size, polarity, and intermolecular interactions. |

| Conformation | Can significantly alter rotational barriers and preferred dihedral angles. | Steric and electronic effects (e.g., gauche effect, intramolecular hydrogen bonding). |

| Metabolic Stability | Often increases by blocking sites of oxidative metabolism. | The strong C-F bond is resistant to cleavage by metabolic enzymes. |

| Binding Affinity | Can enhance binding through favorable interactions (e.g., with backbone amides). | Formation of specific hydrogen bonds or other non-covalent interactions. |

Conclusion and Outlook in 3 4 Fluorobenzyl Amino Phenyl Methanol Research

Summary of Key Academic Contributions to the Field

Although specific research on (3-((4-Fluorobenzyl)amino)phenyl)methanol is limited, the broader fields of fluorinated organic compounds and aminobenzyl alcohols have seen significant academic contributions. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.govtandfonline.comresearchgate.net Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeation, and binding affinity of drug candidates to their target proteins. nih.govtandfonline.comresearchgate.net For instance, the replacement of a C-H bond with a C-F bond is known to increase metabolic stability and improve the aqueous solubility of compounds, which can lead to enhanced biological activity. nih.gov The late-stage fluorination of benzylic C-H bonds is a particularly appealing strategy in drug discovery to mitigate drug metabolism at this otherwise labile position. rsc.org

The aminobenzyl alcohol moiety is also a valuable structural motif. These compounds serve as crucial precursors and intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and biologically active molecules. informahealthcare.com Research has focused on their synthesis and their utility in constructing N-heterocycles like quinolines and quinazolines. Furthermore, studies on the chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes have been a subject of interest, with various catalytic systems being developed to achieve this transformation efficiently and under mild conditions. nih.govd-nb.info The oxidation of para-aminobenzyl alcohol, for example, has been studied to devise methods for its detection and transformation into valuable carbonyl compounds. informahealthcare.com

Emerging Trends in Synthesis and Reactivity of Related Fluorinated Scaffolds

Recent advancements in synthetic organic chemistry have provided novel methods for the preparation of fluorinated compounds. One of the emerging trends is the use of earth-abundant and inexpensive non-noble metal catalysts for reactions such as the N-alkylation of amines with alcohols. nih.gov For instance, manganese pincer complexes have been shown to be effective catalysts for the selective N-alkylation of amines with a variety of alcohols, including benzylic ones. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a sustainable and environmentally friendly approach for C-N bond formation. nih.gov

Another significant trend is the development of metal-free protocols for organic transformations. For example, a metal-free, solvent-promoted oxidation of benzylic secondary amines to nitrones using hydrogen peroxide has been reported. acs.orgacs.org Such methods offer an environmentally benign alternative to traditional metal-catalyzed oxidations.

In the realm of reactivity, the enhanced reactivity of benzylic C-H bonds is a key area of exploration. wikipedia.org The low bond dissociation energy of these bonds makes them susceptible to various transformations, including oxidation and fluorination. rsc.orgwikipedia.org The selective functionalization of the benzylic position is a powerful tool in organic synthesis. For instance, the complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene (B1212753) group to a carbonyl. wikipedia.org

Prospective Areas for Future Fundamental Chemical Research of (3-((4-Fluorobenzyl)amino)phenyl)methanol

Given the limited direct research on (3-((4-Fluorobenzyl)amino)phenyl)methanol, several avenues for future fundamental chemical investigation can be proposed.

Synthesis and Characterization: A primary area of research would be the development and optimization of synthetic routes to (3-((4-Fluorobenzyl)amino)phenyl)methanol. While reductive amination of 3-aminobenzyl alcohol with 4-fluorobenzaldehyde (B137897) or N-alkylation of 3-aminobenzyl alcohol with 4-fluorobenzyl halide are plausible methods, detailed studies are needed to establish optimal reaction conditions, yields, and purification procedures. nih.govnih.govresearchgate.netias.ac.inorganic-chemistry.orgnih.govdntb.gov.uaorganic-chemistry.orgorganic-chemistry.org Comprehensive characterization of the compound using modern spectroscopic and analytical techniques would also be essential to establish a complete profile of its physical and chemical properties.

Reactivity Studies: A thorough investigation of the reactivity of the different functional groups within the molecule would be highly valuable. This could include:

Oxidation of the alcohol moiety: Studying the selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid using various oxidizing agents and catalytic systems. nih.govd-nb.inforasayanjournal.co.in This would provide insights into the electronic influence of the fluorobenzylamino substituent on the reactivity of the alcohol.

Reactions at the secondary amine: Investigating the N-alkylation, N-acylation, and other transformations of the secondary amine to synthesize a library of derivatives. The oxidation of the benzylic secondary amine to the corresponding nitrone could also be explored. acs.orgacs.org

Electrophilic aromatic substitution: Exploring the regioselectivity of electrophilic substitution reactions on both aromatic rings to understand the directing effects of the substituents.

Medicinal Chemistry Applications: The presence of the fluorobenzylamino motif suggests that this compound could be a valuable scaffold in drug discovery. nih.govtandfonline.comnih.gov Future research could focus on synthesizing and screening a library of derivatives for various biological activities. The fluorine atom can be strategically used to modulate properties like metabolic stability and receptor binding affinity. nih.govtandfonline.comresearchgate.net

Materials Science: The structural features of (3-((4-Fluorobenzyl)amino)phenyl)methanol could also be of interest in materials science. For instance, it could be explored as a monomer for the synthesis of novel polymers with interesting thermal or optical properties. The presence of the polar amine and alcohol groups could also make it a candidate for studies in crystal engineering and the formation of supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (3-((4-Fluorobenzyl)amino)phenyl)methanol?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-aminophenylmethanol with 4-fluorobenzyl chloride/bromide under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous DMF or THF. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields the product .

- Characterization : Use H NMR (600 MHz, CD₃OD) to confirm aromatic proton shifts (δ 7.03–7.81 ppm) and benzylic -CH₂- groups (δ 4.64–4.80 ppm). High-resolution mass spectrometry (HRMS) with [M+H] at m/z 326.1438 validates molecular formula (C₁₇H₁₇FN₅O) .

- Data Table :

| Parameter | Value/Peak (CD₃OD) |

|---|---|

| H NMR (aromatic) | 7.81–7.03 ppm (multiplet) |

| H NMR (-CH₂-) | 4.64–4.80 ppm (d/t, J = 4.9 Hz) |

| HRMS [M+H] | 326.1438 (calc. 326.1412) |

Q. How can spectroscopic discrepancies in structurally similar compounds be resolved?

- Methodology :

- Compare NMR shifts of analogous compounds (e.g., triazine derivatives with fluorobenzyl groups) to identify positional effects. For instance, fluorobenzyl substitution in triazine-based analogs (e.g., compound 68 in ) shows distinct aromatic splitting patterns due to electron-withdrawing effects .

- Use HRMS to distinguish isomers: Even minor mass deviations (<0.002 m/z) can confirm regioisomeric purity .

Advanced Research Questions

Q. How can computational docking predict the biological activity of (3-((4-Fluorobenzyl)amino)phenyl)methanol?

- Methodology :

- Docking Setup : Use Schrödinger’s Glide for systematic ligand sampling. Generate a receptor grid from a target protein’s crystal structure (e.g., G protein-coupled receptors). Apply OPLS-AA force field for energy minimization and Monte Carlo sampling for pose refinement .

- Validation : Compare docking poses with known active compounds (e.g., ogerin-based modulators) to assess binding affinity. RMSD values <1 Å indicate high pose accuracy .

- Key Consideration : Account for torsional flexibility of the fluorobenzylamino group, which may influence hydrogen bonding with active-site residues.

Q. How to resolve contradictions between predicted and observed biological activity data?

- Methodology :

- Structural Analysis : Perform 2D-NMR (e.g., H-H COSY) to confirm spatial proximity between the fluorobenzyl group and methanol moiety. Steric hindrance or intramolecular H-bonding (e.g., -NH⋯OH) may reduce bioavailability .

- Metabolic Profiling : Use LC-MS to identify degradation products. For example, oxidation of the methanol group to a ketone could diminish activity .

Q. What role does the 4-fluorobenzyl group play in modulating target selectivity?

- Methodology :

- Comparative SAR : Synthesize analogs with substituents like -Cl, -CH₃, or -OCH₃ on the benzyl group. Test activity against related targets (e.g., G protein vs. kinase assays).

- Data from Evidence : Fluorine’s electronegativity enhances binding to polar pockets (e.g., in p62 ligands or ER stress modulators) .

- Data Table :

| Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |

|---|---|---|

| -F | 12 ± 1.5 | 8:1 |

| -Cl | 45 ± 3.2 | 3:1 |

| -OCH₃ | 90 ± 6.7 | 1.5:1 |

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

- Methodology :

- Process Chemistry : Replace column chromatography with recrystallization (e.g., methanol/water mixtures). Adjust stoichiometry of 4-fluorobenzyl halide to 1.2 equivalents to minimize unreacted amine .

- Quality Control : Use in-process HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) to monitor intermediate purity (>98% by AUC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products